molecular formula C19H17N5O2S2 B12211250 1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine

1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine

Cat. No.: B12211250
M. Wt: 411.5 g/mol
InChI Key: QSBVMVRFOKCNFV-UHFFFAOYSA-N
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Description

1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine is a complex heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrrolidine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine typically involves multiple steps. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction is often catalyzed by acids under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine is unique due to its combination of triazole, thiadiazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17N5O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

3-phenyl-6-(3-pyrrolidin-1-ylsulfonylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17N5O2S2/c25-28(26,23-11-4-5-12-23)16-10-6-9-15(13-16)18-22-24-17(20-21-19(24)27-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2

InChI Key

QSBVMVRFOKCNFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5

Origin of Product

United States

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